molecular formula C11H9NO3 B11899046 1-Oxo-1,2-dihydroisoquinolin-5-yl acetate CAS No. 656233-56-6

1-Oxo-1,2-dihydroisoquinolin-5-yl acetate

Cat. No.: B11899046
CAS No.: 656233-56-6
M. Wt: 203.19 g/mol
InChI Key: UUICCQHDDYGXQP-UHFFFAOYSA-N
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Description

1-Oxo-1,2-dihydroisoquinolin-5-yl acetate is an organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an isoquinoline core structure with an acetate group attached to it. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1,2-dihydroisoquinolin-5-yl acetate typically involves the reaction of isoquinoline derivatives with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process. The reaction conditions often include maintaining a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1,2-dihydroisoquinolin-5-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into dihydroisoquinoline derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used to substitute the acetate group.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-Oxo-1,2-dihydroisoquinolin-5-yl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxo-1,2-dihydroisoquinolin-5-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Oxo-1,2-dihydroisoquinolin-5-yl acetate: Characterized by the presence of an acetate group.

    1-Oxo-1,2-dihydroisoquinolin-5-yl methyl ester: Similar structure but with a methyl ester group instead of an acetate group.

    1-Oxo-1,2-dihydroisoquinolin-5-yl ethyl ester: Similar structure but with an ethyl ester group.

Uniqueness

This compound is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. The presence of the acetate group allows for specific interactions with biological targets and facilitates certain chemical transformations that may not be possible with other similar compounds.

Properties

CAS No.

656233-56-6

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

(1-oxo-2H-isoquinolin-5-yl) acetate

InChI

InChI=1S/C11H9NO3/c1-7(13)15-10-4-2-3-9-8(10)5-6-12-11(9)14/h2-6H,1H3,(H,12,14)

InChI Key

UUICCQHDDYGXQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C=CNC2=O

Origin of Product

United States

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